molecular formula C6H13NO4S B2495681 (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide CAS No. 2167492-61-5

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

Cat. No.: B2495681
CAS No.: 2167492-61-5
M. Wt: 195.23
InChI Key: JWDQOLOCPLSOBJ-UHFFFAOYSA-N
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Description

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a chemical compound that has been used in scientific research for its unique properties. It is a sulfonamide-based compound that has a dioxane ring attached to it. This molecule has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and organic synthesis.

Scientific Research Applications

Structural Studies and Chemical Interactions

A study by Dey et al. (2015) on nimesulidetriazole derivatives, including compounds similar to (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, revealed insights into the effect of substitution on supramolecular assembly. This research highlights how different substitutions impact the crystal structures and intermolecular interactions, which are crucial for understanding the material's properties and potential applications in drug design and material science. The study utilizes Hirshfeld surface analyses to compare the nature of interactions, providing a foundational understanding of how such compounds can be utilized in various scientific applications (Dey et al., 2015).

Enzyme Inhibition

Akbaba et al. (2014) investigated the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives, demonstrating the potential application of such compounds in medical research, particularly in designing inhibitors for therapeutic purposes. Although this study does not directly involve this compound, it underscores the broader context of sulfonamide derivatives in enzyme inhibition research (Akbaba et al., 2014).

Catalysis and Chemical Synthesis

Research by Wipf and Wang (2002) introduced 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. Their work, which includes the synthesis of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, opens new avenues for utilizing this compound derivatives in asymmetric synthesis, highlighting the compound's potential role in catalytic processes (Wipf & Wang, 2002).

Protective and Activating Groups in Amine Synthesis

Sakamoto et al. (2006) detailed the use of a similar compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, as a versatile sulfonating agent for amines, demonstrating the compound's application in synthesizing activated amines and its potential in organic synthesis. This study showcases the role of dioxan-yl methanesulfonamide derivatives as protective and activating groups, which are pivotal in the development of new synthetic methodologies (Sakamoto et al., 2006).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

(2-methyl-1,4-dioxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQOLOCPLSOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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